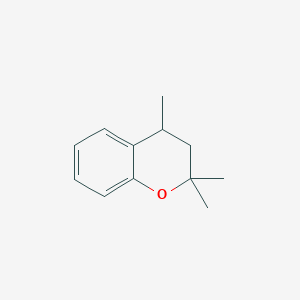

2,2,4-trimethyl-3,4-dihydrochromene

Descripción

2,2,4-Trimethyl-3,4-dihydrochromene is a chromene derivative characterized by a bicyclic structure comprising a benzene ring fused to a dihydropyran ring. The compound features three methyl substituents at positions 2, 2, and 4 of the chromene scaffold. These substituents confer distinct steric and electronic properties, influencing its physicochemical behavior and biological interactions.

Chromenes and their dihydro analogs are pharmacologically significant, with applications in drug discovery due to their diverse bioactivities, including anticancer, anticoagulant, and anti-inflammatory effects .

Propiedades

Número CAS |

17937-03-0 |

|---|---|

Fórmula molecular |

C12H16O |

Peso molecular |

176.25 g/mol |

Nombre IUPAC |

2,2,4-trimethyl-3,4-dihydrochromene |

InChI |

InChI=1S/C12H16O/c1-9-8-12(2,3)13-11-7-5-4-6-10(9)11/h4-7,9H,8H2,1-3H3 |

Clave InChI |

RZWKXCCZVCZJOU-UHFFFAOYSA-N |

SMILES |

CC1CC(OC2=CC=CC=C12)(C)C |

SMILES canónico |

CC1CC(OC2=CC=CC=C12)(C)C |

Otros números CAS |

17937-03-0 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-trimethyl-3,4-dihydrochromene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenol derivatives with isoprene in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of 2,2,4-trimethyl-3,4-dihydrochromene may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

2,2,4-trimethyl-3,4-dihydrochromene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzopyran derivatives.

Aplicaciones Científicas De Investigación

2,2,4-trimethyl-3,4-dihydrochromene has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

Medicine: Research explores its potential therapeutic applications, such as in the development of drugs for various diseases.

Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2,2,4-trimethyl-3,4-dihydrochromene involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating various biochemical pathways.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The following table compares structural features and properties of 2,2,4-trimethyl-3,4-dihydrochromene with analogous compounds:

Key Observations :

- Trimethyl vs. Phenyl Groups : The 4-phenyl substituent in 4-phenyl-3,4-dihydro-2H-benzo[h]chromene introduces aromatic bulk, favoring π-π stacking interactions but reducing solubility compared to trimethyl groups .

- Polar Substituents : Derivatives with hydroxyl or nitro groups (e.g., ) exhibit higher polarity, enhancing aqueous solubility but increasing susceptibility to oxidative degradation .

- Spiro Compounds : Spirochromenes (e.g., 3,4-dihydrospiro[chromene-2,1'-cyclohexan]-4-amine hydrochloride) feature fused cycloalkane rings, altering stereochemical dynamics and biological target interactions .

Insights :

- Solvent Systems: Ethanol-water mixtures improve eco-friendliness and yield compared to traditional organic solvents .

Comparison :

- Trimethyl Derivatives : Increased lipophilicity may improve blood-brain barrier penetration, making them candidates for CNS-targeting drugs.

- Polar Derivatives : Hydroxyl/nitro groups enhance binding to hydrophilic targets (e.g., enzymes) but limit bioavailability .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.